

Application of 2-NP-Ahd-13C3 in Veterinary Drug Residue Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-NP-Ahd-13C3

Cat. No.: B1456676

[Get Quote](#)

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial and protozoan infections in food-producing animals. However, due to concerns about the carcinogenic potential of their residues, the use of nitrofurans in food-producing animals has been banned in many countries, including the European Union.^[1] To monitor the illegal use of these substances, regulatory bodies focus on detecting their metabolites, which remain in animal tissues for an extended period after the parent drug has been eliminated. The metabolite of furaltadone is 3-amino-2-oxazolidinone (AOZ). For analytical purposes, AOZ is derivatized with 2-nitrobenzaldehyde to form 2-nitrophenyl-3-amino-2-oxazolidinone (2-NP-AOZ), a more stable derivative suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.^{[2][3]}

2-NP-Ahd-13C3 is the 13C-labeled internal standard corresponding to the derivatized metabolite of another nitrofuran, nitrofurantoin (1-aminohydantoin, AHD). However, due to structural similarities and co-extraction in multi-residue methods, isotopically labeled internal standards for one nitrofuran metabolite are often used in the broader analysis of all nitrofuran metabolites to ensure accuracy and precision. This application note details the use of **2-NP-Ahd-13C3** as an internal standard in the analytical workflow for the determination of furaltadone residues (measured as the metabolite AOZ) in various veterinary drug residue testing matrices. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis.^{[4][5]}

Analytical Principle

The analytical method for the determination of furaltadone metabolite (AOZ) residues involves several key steps:

- Sample Homogenization: The tissue sample (e.g., muscle, liver, kidney) or other matrix (e.g., eggs, honey) is homogenized to ensure uniformity.
- Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis to release the protein-bound metabolites.
- Derivatization: The released AOZ is derivatized with 2-nitrobenzaldehyde to form the stable derivative, 2-NP-AOZ. It is at this stage that the isotopically labeled internal standard, **2-NP-Ahd-13C3**, is added to the sample.[2]
- Extraction: The derivatized analyte and internal standard are extracted from the sample matrix using an organic solvent, typically ethyl acetate.[6]
- Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction (SPE).[2]
- LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 2-NP-AOZ, using the signal from **2-NP-Ahd-13C3** for normalization.[3]

Data Presentation

The following tables summarize the typical performance characteristics of analytical methods for the determination of nitrofuran metabolites, including AOZ, using isotope dilution LC-MS/MS. While the specific use of **2-NP-Ahd-13C3** is not always explicitly stated for AOZ analysis in the cited literature, the data is representative of the performance expected when using a corresponding isotopically labeled internal standard in such validated methods.

Table 1: Method Performance Characteristics for Nitrofuran Metabolite (AHD) in Animal Tissue[2]

Parameter	Value
Limit of Detection (LOD)	0.5 - 5 ng/g
Limit of Quantification (LOQ)	2.5 - 10 ng/g
Recovery (SPE)	92 - 105%
Derivatization Yield	66 - 74%

Table 2: Method Performance for Furaltadone Metabolite (AMOZ) in Poultry Eggs[4][7]

Parameter	Value
Decision Limit (CC α)	0.1 μ g/kg
Detection Capability (CC β)	0.5 μ g/kg

Table 3: Method Performance for Nitrofuran Metabolites in Honey[8]

Parameter	Value
Limit of Quantification (LOQ)	0.25 ppb
Accuracy	92 - 103%
Coefficient of Variation (CV)	\leq 10%

Experimental Protocols

1. Sample Preparation and Extraction for Animal Tissue

This protocol is adapted from established methods for the analysis of nitrofuran metabolites in animal tissues.[2]

- Reagents and Materials:

- **2-NP-Ahd-13C3** internal standard solution (concentration to be optimized based on instrument sensitivity)

- 2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)
- Hydrochloric acid (0.1 M)
- Dipotassium hydrogen phosphate buffer (pH 7.4)
- Ethyl acetate
- n-Hexane
- Methanol
- Water (LC-MS grade)
- Homogenizer
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Procedure:
 - Weigh 1 g of homogenized animal tissue into a centrifuge tube.
 - Add the appropriate amount of **2-NP-Ahd-13C3** internal standard solution.
 - Add 5 mL of 0.1 M HCl.
 - Vortex for 1 minute.
 - Add 200 µL of 2-NBA solution.
 - Incubate overnight (approximately 16 hours) at 37°C for hydrolysis and derivatization.
 - Allow the sample to cool to room temperature.
 - Neutralize the sample with dipotassium hydrogen phosphate buffer to a pH of approximately 7.4.

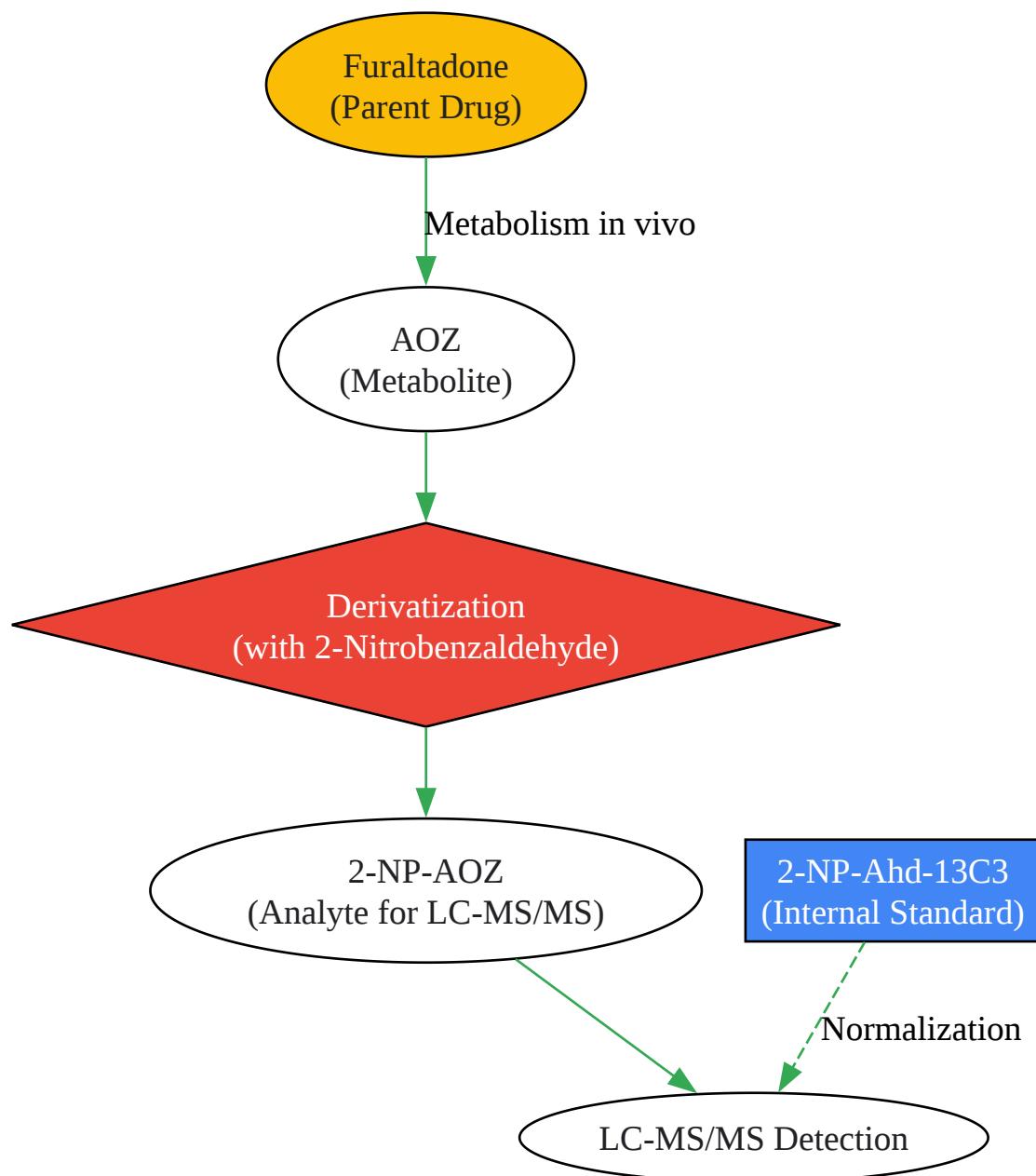
- Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction with another 5 mL of ethyl acetate.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of n-hexane and 1 mL of water/methanol (9:1, v/v).
- Vortex and centrifuge. Discard the upper n-hexane layer.
- The aqueous layer is ready for LC-MS/MS analysis. For further clean-up, proceed with SPE.

2. Solid-Phase Extraction (SPE) Clean-up

- Procedure:

- Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load the aqueous extract from the previous step onto the cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the analytes with 5 mL of methanol.
- Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS/MS injection.

3. LC-MS/MS Analysis


- Instrumentation:

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

- LC Conditions (Typical):

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the analyte from matrix interferences.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μ L
- MS/MS Conditions (Typical):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM): Monitor at least two transitions for 2-NP-AOZ and one for **2-NP-Ahd-13C3**. The specific m/z transitions should be optimized for the instrument used.

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hpc-standards.com [hpc-standards.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS methodology to determine furaltadone residues in the macroalgae *Ulva lactuca* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of furaltadone and nifursol residues in poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pepolska.pl [pepolska.pl]
- To cite this document: BenchChem. [Application of 2-NP-Ahd-13C3 in Veterinary Drug Residue Testing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1456676#application-of-2-np-ahd-13c3-in-veterinary-drug-residue-testing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com